molecular formula C12H11BrClIN2O2 B598406 tert-Butyl 5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate CAS No. 1198096-54-6

tert-Butyl 5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Cat. No.: B598406
CAS No.: 1198096-54-6
M. Wt: 457.49
InChI Key: BCJCEPFJUXGZQN-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate: is a halogenated heterocyclic compound with the empirical formula C12H11BrClIN2O2 and a molecular weight of 457.49 g/mol . This compound is notable for its complex structure, which includes multiple halogen atoms and a pyrrolo[2,3-c]pyridine core. It is used primarily in research settings for the development of new chemical reactions and the synthesis of novel compounds.

Preparation Methods

The synthesis of tert-Butyl 5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate typically involves multi-step organic synthesis techniquesThe tert-butyl ester group is then introduced via esterification reactions

Chemical Reactions Analysis

tert-Butyl 5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to introduce additional functional groups or reduction to remove halogen atoms.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate involves its interaction with various molecular targets. The compound’s halogen atoms can form halogen bonds with biological molecules, influencing their activity. Additionally, the pyrrolo[2,3-c]pyridine core can interact with enzymes and receptors, modulating their function . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl 5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate can be compared with other halogenated heterocyclic compounds, such as:

Properties

IUPAC Name

tert-butyl 5-bromo-7-chloro-3-iodopyrrolo[2,3-c]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrClIN2O2/c1-12(2,3)19-11(18)17-5-7(15)6-4-8(13)16-10(14)9(6)17/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJCEPFJUXGZQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC(=NC(=C21)Cl)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674071
Record name tert-Butyl 5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198096-54-6
Record name tert-Butyl 5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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